molecular formula C11H7Cl2F3N2O B1673014 1H-Benzimidazole-2-methanol, 5,6-dichloro-alpha-ethenyl-alpha-(trifluoromethyl)-, (+)- CAS No. 944919-15-7

1H-Benzimidazole-2-methanol, 5,6-dichloro-alpha-ethenyl-alpha-(trifluoromethyl)-, (+)-

Cat. No.: B1673014
CAS No.: 944919-15-7
M. Wt: 311.08 g/mol
InChI Key: HEDZSNUSVHSSQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JNJ-37654032 is a nonsteroidal AR ligand with mixed agonist and antagonist activity in androgen-responsive cell-based assays. It is an orally active SARM with muscle selectivity in orchidectomized rat models. It stimulated growth of the levator ani muscle with ED(50) 0.8 mg/kg, stimulating maximal growth at a dose of 3mg/kg. JNJ-37654032 is a potent prostate-sparing SARM with the potential for clinical benefit in muscle-wasting diseases.

Properties

CAS No.

944919-15-7

Molecular Formula

C11H7Cl2F3N2O

Molecular Weight

311.08 g/mol

IUPAC Name

2-(5,6-dichloro-1H-benzimidazol-2-yl)-1,1,1-trifluorobut-3-en-2-ol

InChI

InChI=1S/C11H7Cl2F3N2O/c1-2-10(19,11(14,15)16)9-17-7-3-5(12)6(13)4-8(7)18-9/h2-4,19H,1H2,(H,17,18)

InChI Key

HEDZSNUSVHSSQI-UHFFFAOYSA-N

SMILES

C=CC(C1=NC2=CC(=C(C=C2N1)Cl)Cl)(C(F)(F)F)O

Canonical SMILES

C=CC(C1=NC2=CC(=C(C=C2N1)Cl)Cl)(C(F)(F)F)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JNJ 37654032
JNJ-37654032
JNJ37654032

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 1-(5,6-dichloro-1H-benzoimidazol-2-yl)-2,2,2-trifluoro-ethanone (326 mg) in THF (10 mL)−78° C. was added vinyl magnesium bromide (2.42 mL of 1.0 M in THF) dropwise. The resulting mixture was then stirred at 0° C. for 2 hr. The resulting mixture was quenched with H2O and 1N HCl, extracted with EtOAc, dried over Na2SO4, filtered, and concentrated to yield a residue. The residue was purified by flash chromatography with Biotage 40s+ column and elution with 10%-40% EtOAc/hexanes to yield a yellow gum. The yellow gum was dissolved in a minimal amount of CH2Cl2 and triturated with hexanes to yield the title compound as a light yellow solid.
Name
1-(5,6-dichloro-1H-benzoimidazol-2-yl)-2,2,2-trifluoro-ethanone
Quantity
326 mg
Type
reactant
Reaction Step One
Quantity
2.42 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Benzimidazole-2-methanol, 5,6-dichloro-alpha-ethenyl-alpha-(trifluoromethyl)-, (+)-
Reactant of Route 2
1H-Benzimidazole-2-methanol, 5,6-dichloro-alpha-ethenyl-alpha-(trifluoromethyl)-, (+)-
Reactant of Route 3
Reactant of Route 3
1H-Benzimidazole-2-methanol, 5,6-dichloro-alpha-ethenyl-alpha-(trifluoromethyl)-, (+)-
Reactant of Route 4
Reactant of Route 4
1H-Benzimidazole-2-methanol, 5,6-dichloro-alpha-ethenyl-alpha-(trifluoromethyl)-, (+)-
Reactant of Route 5
Reactant of Route 5
1H-Benzimidazole-2-methanol, 5,6-dichloro-alpha-ethenyl-alpha-(trifluoromethyl)-, (+)-
Reactant of Route 6
Reactant of Route 6
1H-Benzimidazole-2-methanol, 5,6-dichloro-alpha-ethenyl-alpha-(trifluoromethyl)-, (+)-

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